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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for preparing the necessary

input files for DeepPep, a deep learning-based protein inference tool. Adherence to the

specified formats is critical for the successful execution of the software and obtaining accurate

protein identifications from peptide data.

Introduction to DeepPep and Protein Inference
Protein inference is a critical step in proteomics that aims to identify the set of proteins present

in a biological sample based on the peptides identified from mass spectrometry (MS/MS) data.

DeepPep utilizes a deep convolutional neural network to predict the probability of a peptide

originating from a specific protein, thereby inferring the protein composition of the sample.[1] It

takes as input a list of identified peptides with their corresponding identification probabilities

and a reference protein sequence database.

DeepPep Input File Requirements
DeepPep requires two specific input files located in the same directory: identification.tsv and

db.fasta.[2]

identification.tsv: Peptide Identification File
This is a tab-separated values file containing three columns:
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Column Header Description Example

peptide
The amino acid sequence of

the identified peptide.
VTEQGAELSNEER

protein name
The identifier of the protein to

which the peptide maps.
sp|P02768|ALBU_HUMAN

identification probability

The probability of the peptide-

spectrum match (PSM) being

correct. This is typically

obtained from post-search

analysis tools like

PeptideProphet.

0.987

Table 1: Format of the identification.tsv file.

db.fasta: Protein Sequence Database
This is a standard FASTA format file containing the amino acid sequences of all potential

proteins in the sample. Each entry consists of a header line starting with > followed by the

protein identifier and description, and subsequent lines containing the protein sequence.

Example db.fasta entry:

Experimental and Bioinformatic Protocol for
Generating DeepPep Input Files
The generation of DeepPep input files begins with the analysis of raw mass spectrometry data.

The recommended workflow utilizes the Trans-Proteomic Pipeline (TPP), a comprehensive

suite of tools for MS/MS data analysis.

Experimental Protocol: Sample Preparation and Mass
Spectrometry
A typical bottom-up proteomics experiment involves the following steps:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Extraction: Proteins are extracted from the biological sample of interest (e.g., cells,

tissues, biofluids).

Protein Digestion: The extracted proteins are enzymatically digested, most commonly with

trypsin, to generate a complex mixture of peptides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is

separated by liquid chromatography and sequentially introduced into a tandem mass

spectrometer. The mass spectrometer isolates and fragments peptides, generating MS/MS

spectra.

Bioinformatic Protocol: From Raw Data to DeepPep
Inputs
The following protocol outlines the steps to process raw MS/MS data using the Trans-

Proteomic Pipeline (TPP) to generate the identification.tsv and db.fasta files for DeepPep.

Step 1: Convert Raw MS/MS Data

Convert the vendor-specific raw mass spectrometry files to an open standard format like

mzML or mzXML using a tool such as msconvert from the ProteoWizard suite.

Step 2: Perform Peptide-Spectrum Matching (PSM)

Use a database search engine like Comet or X!Tandem (both included in the TPP) to match

the experimental MS/MS spectra against a protein sequence database (db.fasta).

The output of this step is typically a .pep.xml file containing the peptide-spectrum matches.

Step 3: Validate PSMs with PeptideProphet

Process the .pep.xml file with PeptideProphet, a tool within the TPP that statistically validates

the PSMs and assigns a probability to each identification.[3]

The output is an updated .pep.xml file that includes the PeptideProphet probabilities.

Step 4: Extract Information to Create identification.tsv
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The final step is to parse the PeptideProphet-processed .pep.xml file to extract the required

information for the identification.tsv file. This can be achieved using custom scripts (e.g., in

Python or R) or dedicated XML parsing tools.

For each peptide-spectrum match, extract the following information:

The peptide sequence.

The corresponding protein identifier.

The PeptideProphet probability.

Format this information into a tab-separated file with the three specified columns. The

OpenMS tool IDFileConverter can also be used to convert .pepXML files to various formats,

including .tsv.[4]

Quantitative Data Summary
The performance of DeepPep has been benchmarked against other protein inference

algorithms. The following tables summarize the computational efficiency and predictive

performance from the original DeepPep publication.

Method
18
Mixture
s (min)

Sigma4
9 (min)

USP2
(min)

Yeast
(min)

DME
(min)

Human
MD
(min)

Human
EKC
(min)

DeepPep 2.5 ± 0.1 2.9 ± 0.1 3.2 ± 0.1
89.2 ±

1.2

10.3 ±

0.2

15.6 ±

0.3

25.1 ±

0.4

ProteinLa

sso
0.1 ± 0.0 0.1 ± 0.0 0.1 ± 0.0 1.2 ± 0.0 0.3 ± 0.0 0.4 ± 0.0 0.7 ± 0.0

MSBayes

Pro
1.2 ± 0.0 1.5 ± 0.0 1.9 ± 0.0

150.3 ±

2.1

25.1 ±

0.5

38.9 ±

0.7

65.2 ±

1.1

Fido 0.2 ± 0.0 0.2 ± 0.0 0.3 ± 0.0 3.5 ± 0.1 0.8 ± 0.0 1.1 ± 0.0 1.9 ± 0.0

ProteinL

P
0.3 ± 0.0 0.4 ± 0.0 0.5 ± 0.0 5.1 ± 0.1 1.2 ± 0.0 1.7 ± 0.0 2.8 ± 0.0
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Table 2: Comparison of computational efficiency of five protein inference methods across seven

datasets.[1] Data represents the mean and standard deviation of three runs.

Dataset
DeepPep
(AUC/AU
PR)

ANN-Pep
(AUC/AU
PR)

ProteinLa
sso
(AUC/AU
PR)

MSBayes
Pro
(AUC/AU
PR)

Fido
(AUC/AU
PR)

ProteinLP
(AUC/AU
PR)

18

Mixtures
0.94/0.93 0.89/0.88 0.93/0.92 0.92/0.91 0.93/0.92 0.93/0.92

Sigma49 0.88/0.89 0.83/0.84 0.89/0.90 0.87/0.88 0.88/0.89 0.88/0.89

USP2 0.89/0.90 0.84/0.85 0.90/0.91 0.88/0.89 0.89/0.90 0.89/0.90

Yeast 0.78/0.81 0.72/0.75 0.79/0.82 0.77/0.80 0.78/0.81 0.78/0.81

DME 0.65/0.70 0.60/0.65 0.68/0.73 0.64/0.69 0.67/0.72 0.67/0.72

HumanMD 0.75/0.78 0.70/0.73 0.76/0.79 0.74/0.77 0.75/0.78 0.75/0.78

HumanEK

C
0.82/0.85 0.76/0.79 0.80/0.83 0.79/0.82 0.81/0.84 0.81/0.84

Table 3: Predictive performance (AUC/AUPR) of DeepPep and other methods on seven

benchmark datasets.[1][4] ANN-Pep is a traditional artificial neural network without convolution

layers. Higher values indicate better performance. Bold values indicate the best performance

for each dataset.

Visualizations
DeepPep Data Preparation Workflow
The following diagram illustrates the workflow for generating DeepPep input files from raw

mass spectrometry data.
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Caption: Workflow for generating DeepPep input files.

Role of Protein Inference in Systems Biology
Accurate protein inference is fundamental for systems biology as it provides the foundational

data for constructing and analyzing biological pathways and networks.
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Caption: The central role of protein inference in systems biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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